3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid
Description
3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid is a furochromene derivative characterized by a fused furan-chromene scaffold. The core structure includes a 7-oxo group, methyl substitutions at positions 5 and 9, and a biphenyl (4-phenylphenyl) substituent at position 2.
Properties
IUPAC Name |
3-[5,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O5/c1-16-21(12-13-25(29)30)28(31)33-27-17(2)26-23(14-22(16)27)24(15-32-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJRCIIKNOENQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid, a complex organic compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a furochromenyl core with various substituents that contribute to its biological activity. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C28H22O5 |
| Molecular Weight | 442.47 g/mol |
| CAS Number | 858746-92-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the PTEN-like mitochondrial phosphatase PTPMT1. This inhibition can influence various cellular pathways involved in cell growth and apoptosis, suggesting potential applications in cancer therapy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Several studies have reported that derivatives of coumarin compounds exhibit significant antitumor effects. For instance, modifications in the furochromenyl structure can enhance cytotoxicity against various cancer cell lines.
- Antioxidant Properties : The presence of phenolic groups in the structure contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase and acetylcholinesterase (AChE). Inhibitory activity against AChE is particularly relevant for developing treatments for Alzheimer's disease.
Table 2: Biological Activities and IC50 Values
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 52.39 ± 1.85 | |
| AChE Inhibition | 8.80 | |
| Antitumor Activity | Varies by cell line |
Case Studies
Case Study 1: Antitumor Efficacy
A study involving the evaluation of various coumarin derivatives including our compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective potential of the compound was assessed in a model of neurodegeneration. The results indicated that it could significantly reduce neuronal death induced by oxidative stress, suggesting a role in preventing neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is heavily influenced by their structural modifications. Substituents at specific positions on the chromene ring can enhance or diminish their efficacy against targeted enzymes or cancer cells. For example:
- Aryl Substituents : The presence of phenyl groups at position 4 enhances anti-tumor activity.
- Hydroxyl Groups : Hydroxyl substitutions at certain positions improve antioxidant properties.
Scientific Research Applications
Biological Activities
-
Anticancer Potential :
- Preliminary studies indicate that compounds similar to 3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid exhibit promising anticancer properties. For instance, derivatives of structurally related compounds have demonstrated significant cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer) and others, suggesting potential for further development as anticancer agents .
- Antioxidant Activity :
-
Antimicrobial Properties :
- Similar furochromene derivatives have been evaluated for their antimicrobial activities against various pathogens, indicating that this compound may also possess such properties .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Reactions Involving Furochromene Derivatives : These reactions often focus on modifying the furochromene core to enhance biological activity or solubility.
- Carboxylic Acid Derivatives : The presence of the carboxylic acid group is crucial for interaction with biological targets such as enzymes or receptors.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Structure-Activity Relationships (SAR)
Substituent Position 3 :
- Aromatic Groups : The biphenyl group in the target compound may enhance lipophilicity and target binding compared to simpler phenyl or halogenated analogs (e.g., 4-fluorophenyl in ). However, methoxy or halogen substitutions (e.g., 3-methoxyphenyl in ) improve antimicrobial activity by modulating electron distribution.
- Heterocyclic Modifications : The benzodioxepin substituent in Y040-9033 demonstrates that bulkier aromatic systems can enhance anti-inflammatory activity via NF-κB pathway inhibition .
Substituent Position 6: Propanoic Acid vs. Ester/Amide Derivatives: The free carboxylic acid in the target compound likely improves aqueous solubility compared to esterified analogs (e.g., methyl ester in ). However, amide derivatives (e.g., ZINC02123811’s piperidine carboxamide) show enhanced protease binding affinity due to hydrogen-bonding interactions .
Methyl Substitutions (Positions 5/9) :
- Methyl groups at positions 5 and 9 are conserved across most analogs, suggesting their role in stabilizing the planar chromene scaffold and optimizing steric interactions with biological targets .
Biological Activity Trends: Antiviral Activity: ZINC02123811’s high affinity for SARS-CoV-2 Mpro (binding energy: −9.8 kcal/mol) correlates with its 2,5,9-trimethyl and propanoyl-piperidine substituents . Antimicrobial Activity: Chlorinated derivatives (e.g., dichlorophenylpropanoic acids in ) exhibit selective activity against Gram-positive bacteria, while sulfonohydrazide derivatives (e.g., I-14) target fungi .
Pharmacological and Physicochemical Properties
- Solubility: The propanoic acid group in the target compound likely confers better solubility (logP ~3.2 predicted) compared to esterified derivatives (e.g., logP ~4.5 for ZINC02123811) .
- Metabolic Stability: Methyl and halogen substituents may reduce oxidative metabolism, as seen in chlorinated phenylpropanoic acid derivatives .
- Toxicity: Limited data exist, but sulfonohydrazide derivatives (e.g., I-14) show higher selectivity indices (SI >10) in fungal models compared to mammalian cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted furochromenone precursors with propanoic acid derivatives. Key steps include:
- Acid-catalyzed cyclization to form the furo[3,2-g]chromen core .
- Substituent introduction via nucleophilic aromatic substitution or Friedel-Crafts alkylation for the 4-phenylphenyl group.
- Optimization strategies : Use computational tools (e.g., density functional theory (DFT)) to predict reaction energy barriers and identify rate-limiting steps. Employ design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading .
Q. How can structural characterization of this compound be rigorously validated to ensure purity and correct regiochemistry?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals from aromatic protons and substituents. Key diagnostic peaks include:
- δ 7.2–7.8 ppm (multiplet for biphenyl protons).
- δ 2.1–2.5 ppm (methyl groups at positions 5 and 9).
- X-ray crystallography to confirm absolute stereochemistry and spatial arrangement of substituents .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity in academic settings?
- Methodological Answer :
- In vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential.
- Enzyme inhibition studies : Test inhibition of cyclooxygenase (COX-2) or kinases due to structural similarity to known chromenone-based inhibitors .
- Antimicrobial disk diffusion assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-phenylphenyl substituent influence reactivity and biological target affinity?
- Methodological Answer :
- Computational modeling : Perform molecular docking (AutoDock Vina) to map interactions with biological targets (e.g., DNA topoisomerase II). Compare binding scores with analogs lacking the biphenyl group.
- Hammett substituent constants (σ values) to quantify electronic effects on reaction intermediates.
- Steric maps : Generate Connolly surfaces to visualize steric hindrance during ligand-receptor binding .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from cytotoxicity assays, noting variables like cell line origin, passage number, and serum concentration.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways. For example, if activity varies between in vitro and 3D spheroid models, assess hypoxia-inducible factor (HIF-1α) involvement.
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) to determine if discrepancies arise from bioavailability differences .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target ≤5), polar surface area (≤140 Ų), and cytochrome P450 interactions.
- Fragment-based drug design : Replace the propanoic acid moiety with bioisosteres (e.g., tetrazole) to enhance solubility while retaining COX-2 affinity.
- Free-energy perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthesis .
Q. What advanced analytical techniques are critical for detecting and quantifying degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS with ion trapping : Identify degradation products via fragmentation patterns.
- Quantitative NMR (qNMR) : Use ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify degradation ≤0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
